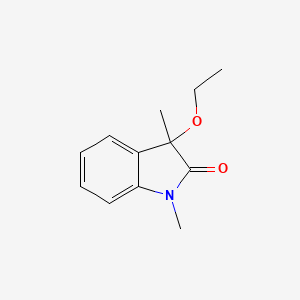
3-Ethoxy-1,3-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1,3-dimethylindolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H15NO2, is characterized by an indolinone core substituted with ethoxy and methyl groups, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one typically involves the reaction of 3,3-dimethylindolin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Ethoxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Ethoxy-1,3-dimethylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-Ethoxy-1,3-dimethylindolin-2-one can be compared with other indolinone derivatives, such as:
3,3-Dimethylindolin-2-one: Lacks the ethoxy group, resulting in different chemical and biological properties.
5-Ethoxy-1,3-dimethylindolin-2-one: Similar structure but with the ethoxy group at a different position, leading to variations in reactivity and application.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-ethoxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3 |
Clé InChI |
KWMVTZSGXRHGQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2=CC=CC=C2N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


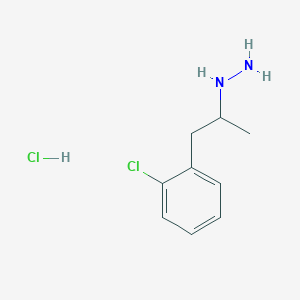
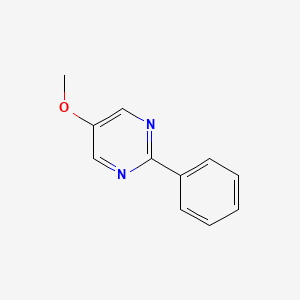
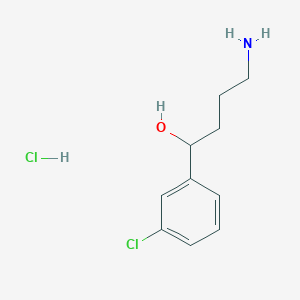
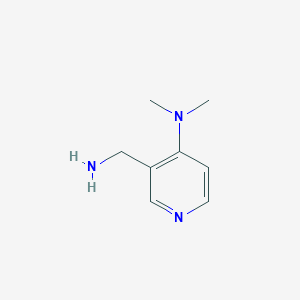
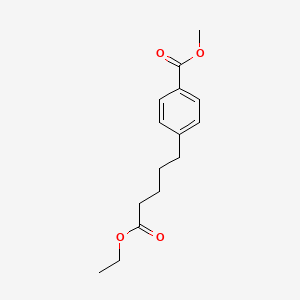
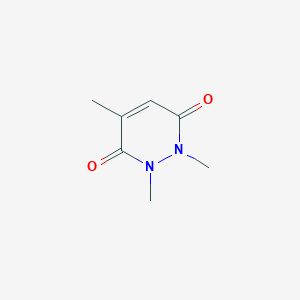

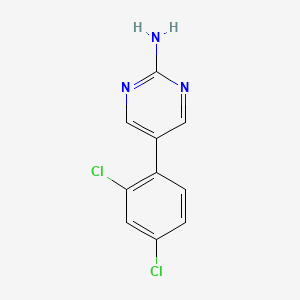
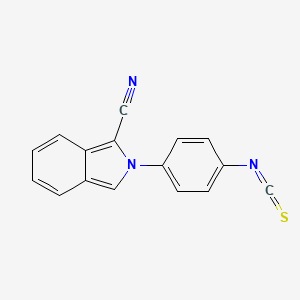

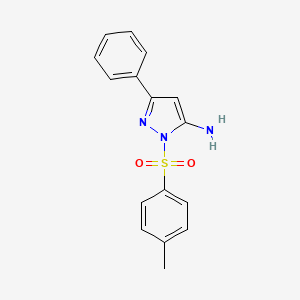
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
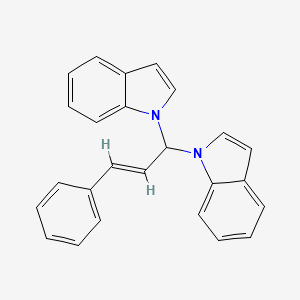
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
